molecular formula C20H27N7O3S B2666250 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine CAS No. 2379952-17-5

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine

Cat. No.: B2666250
CAS No.: 2379952-17-5
M. Wt: 445.54
InChI Key: JYSRXOUIUKERQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine core substituted with pyrazolyl and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine typically involves multi-step organic reactions. The process starts with the preparation of the pyrazole and piperidine intermediates, which are then coupled to the pyrimidine core under specific conditions. Common reagents used in these reactions include hydrazine hydrate, primary amines, and various catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyrimidine derivatives, such as:

Uniqueness

What sets 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-[[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O3S/c1-13-9-14(2)27(25-13)18-10-19(22-12-21-18)30-11-17-5-7-26(8-6-17)31(28,29)20-15(3)23-24-16(20)4/h9-10,12,17H,5-8,11H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSRXOUIUKERQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)S(=O)(=O)C4=C(NN=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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